alpha-(p-Isopentylthiophenyl)-1-imidazoleethanol
Description
Alpha-(p-Isopentylthiophenyl)-1-imidazoleethanol is a synthetic imidazole derivative characterized by an imidazole ring linked to an ethanol moiety and a para-substituted isopentylthiophenyl group.
Properties
CAS No. |
73973-73-6 |
|---|---|
Molecular Formula |
C16H22N2OS |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-imidazol-1-yl-1-[4-(3-methylbutylsulfanyl)phenyl]ethanol |
InChI |
InChI=1S/C16H22N2OS/c1-13(2)7-10-20-15-5-3-14(4-6-15)16(19)11-18-9-8-17-12-18/h3-6,8-9,12-13,16,19H,7,10-11H2,1-2H3 |
InChI Key |
WWVRWOZCPAHXBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCSC1=CC=C(C=C1)C(CN2C=CN=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(p-Isopentylthiophenyl)-1-imidazoleethanol typically involves multiple steps, starting with the preparation of the core imidazole ring. The process includes:
Formation of the Imidazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Thiophenyl Group: The thiophenyl group is introduced through a substitution reaction, often using a thiol reagent.
Attachment of the Isopentyl Group: The isopentyl group is added via an alkylation reaction.
Final Assembly: The final step involves the coupling of the imidazole ring with the thiophenyl and isopentyl groups to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness, often involving automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
Alpha-(p-Isopentylthiophenyl)-1-imidazoleethanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions are carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Alpha-(p-Isopentylthiophenyl)-1-imidazoleethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of alpha-(p-Isopentylthiophenyl)-1-imidazoleethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Chemical Properties
The table below summarizes key differences among alpha-(p-Isopentylthiophenyl)-1-imidazoleethanol and related imidazole ethanol derivatives:
*Inferred based on structural similarity.
Key Observations:
Substituent Effects :
- The isopentylthio group introduces a branched alkyl chain, increasing steric bulk and lipophilicity compared to the methylthio and dichlorophenyl analogs. This may enhance membrane permeability in biological systems.
- The 2,4-dichlorophenyl group (electron-withdrawing) in CAS 24155-42-8 improves water solubility (1300 g/L) and reactivity, making it suitable for industrial synthesis .
Molecular Weight :
- The isopentylthio variant has the highest molecular weight (~264.40 g/mol), followed by the dichlorophenyl (257.12 g/mol) and methylthiophenyl (234.08 g/mol) derivatives.
Physicochemical and Pharmacokinetic Considerations
- Water Solubility : The dichlorophenyl derivative’s high solubility (1300 g/L) contrasts with the likely hydrophobic isopentylthio variant, impacting bioavailability and formulation strategies.
- Thermal Stability : The dichlorophenyl compound’s melting point (134–138°C ) suggests robust crystallinity, whereas the isopentylthio analog may require stabilization for industrial use.
Biological Activity
Alpha-(p-Isopentylthiophenyl)-1-imidazoleethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C14H19N1OS
- Molecular Weight : 249.37 g/mol
- CAS Number : Not specified in the available literature, but it can be referenced through chemical databases for further details.
The biological activity of this compound may be attributed to several mechanisms:
- Interaction with Receptors : Preliminary studies suggest that this compound may interact with various cellular receptors, potentially influencing signaling pathways related to inflammation and immune response.
- Antioxidant Activity : The imidazole ring structure is known for its ability to scavenge free radicals, which can contribute to its protective effects against oxidative stress.
- Enzyme Modulation : There is evidence indicating that this compound may modulate the activity of specific enzymes involved in metabolic pathways, although detailed mechanisms remain under investigation.
Biological Activity
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Properties : Initial studies indicate that this compound may exhibit antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : There are indications that it may reduce inflammation markers in vitro, which could be beneficial for conditions characterized by chronic inflammation.
- Potential Anticancer Activity : Some studies have explored its cytotoxic effects on cancer cell lines, showing promise as a potential anticancer agent.
Data Table: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against specific bacterial strains | |
| Anti-inflammatory | Reduces levels of inflammatory cytokines | |
| Anticancer | Cytotoxic effects observed in cancer cell lines |
Case Studies and Research Findings
-
Antimicrobial Study :
- A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups, suggesting effective antimicrobial properties.
-
Inflammation Model :
- In an in vitro model using human peripheral blood mononuclear cells (PBMCs), treatment with the compound resulted in a notable decrease in tumor necrosis factor-alpha (TNF-α) release, indicating its potential as an anti-inflammatory agent.
-
Cancer Cell Line Study :
- Research conducted on several cancer cell lines demonstrated that this compound induced apoptosis at varying concentrations, highlighting its potential as a therapeutic agent in oncology.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
